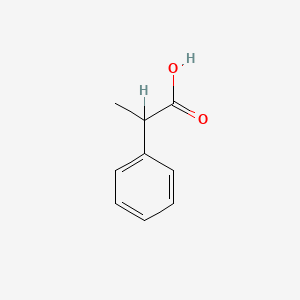

2-Phenylpropionic acid

Description

2-Phenylpropionic acid has been reported in Hoya crassipes, Hoya pseudolanceolata, and other organisms with data available.

RN given refers to cpd without isomeric designation; structure

Structure

3D Structure

Properties

IUPAC Name |

2-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c1-7(9(10)11)8-5-3-2-4-6-8/h2-7H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPGCWEMNNLXISK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80862027 | |

| Record name | (+/-)-2-Phenylpropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80862027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2-Phenylpropionate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011743 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

492-37-5, 2328-24-7, 7782-26-5 | |

| Record name | 2-Phenylpropionic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=492-37-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydratropic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000492375 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC245033 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245033 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7782-26-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245032 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Phenylpropionic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42872 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzeneacetic acid, .alpha.-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (+/-)-2-Phenylpropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80862027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydratropic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.048 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-PHENYLPROPIONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CH15E393A2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Phenylpropionate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011743 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Core Mechanism of Action of 2-Phenylpropionic Acid Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Derivatives of 2-phenylpropionic acid, a prominent class of nonsteroidal anti-inflammatory drugs (NSAIDs), constitute a cornerstone of analgesic, anti-inflammatory, and antipyretic therapy. This technical guide provides a comprehensive examination of their primary mechanism of action: the inhibition of cyclooxygenase (COX) enzymes. By delving into the downstream effects of this inhibition on prostaglandin synthesis, this document offers a detailed perspective for researchers, scientists, and professionals engaged in drug development. This guide summarizes key quantitative data, presents detailed experimental protocols, and visualizes the core signaling pathways and experimental workflows to facilitate a deeper understanding of these widely utilized therapeutic agents.

Core Mechanism of Action: Inhibition of Cyclooxygenase (COX)

The principal mechanism through which this compound derivatives exert their therapeutic effects is the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2] These enzymes are critical for the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor to various prostaglandins and thromboxanes that mediate pain, inflammation, and fever.[1] Most this compound derivatives, including ibuprofen, naproxen, and ketoprofen, are non-selective inhibitors, meaning they inhibit both COX-1 and COX-2 isoforms.[1]

-

COX-1 is a constitutively expressed enzyme found in most tissues and is involved in "housekeeping" functions such as protecting the gastric mucosa, maintaining renal blood flow, and supporting platelet aggregation.

-

COX-2 is an inducible enzyme, with its expression being upregulated at sites of inflammation by cytokines and other inflammatory stimuli.

The anti-inflammatory and analgesic effects of these drugs are primarily attributed to the inhibition of COX-2, which reduces the production of pro-inflammatory prostaglandins. Conversely, the common gastrointestinal side effects, such as ulcers and bleeding, are largely a consequence of inhibiting the protective functions of COX-1 in the gastric mucosa.[3]

Signaling Pathway of COX Inhibition

The inhibition of COX enzymes by this compound derivatives interrupts the arachidonic acid cascade. This prevents the synthesis of prostaglandins that sensitize nociceptors (pain receptors), mediate inflammation, and induce fever.

Quantitative Data: COX-1 and COX-2 Inhibition

The inhibitory potency of this compound derivatives against COX-1 and COX-2 is typically quantified by the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. The ratio of COX-1 to COX-2 IC50 values provides a selectivity index (SI), indicating the drug's relative preference for one isoform over the other.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| Ibuprofen | 1.3 - 13 | 0.3 - 18 | ~0.5 - 1 |

| Naproxen | 0.6 - 2.4 | 1.2 - 9.3 | ~0.5 - 0.7 |

| Ketoprofen | 0.03 - 2.4 | 0.3 - 1.9 | ~0.1 - 1.3 |

| Celecoxib (Reference) | 7.6 - 15 | 0.004 - 0.04 | ~200 - 375 |

Note: IC50 values can vary depending on the specific assay conditions. The data presented here is a synthesis from multiple sources for comparative purposes.

Experimental Protocols

In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol outlines a common method for determining the inhibitory activity of this compound derivatives on COX-1 and COX-2.

Objective: To determine the IC50 values of test compounds against ovine COX-1 and human recombinant COX-2.

Materials:

-

COX-1 (ovine) and COX-2 (human recombinant) enzymes

-

Reaction Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

-

Heme cofactor

-

Arachidonic acid (substrate)

-

Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)

-

Stannous chloride (to stop the reaction)

-

Microplate reader

Procedure:

-

Enzyme Preparation: Prepare working solutions of COX-1 and COX-2 in the reaction buffer.

-

Reaction Mixture Preparation: In a microplate, add the reaction buffer, heme, and the respective COX enzyme to each well.

-

Inhibitor Addition: Add various concentrations of the test compounds to the wells. For control wells, add the solvent vehicle.

-

Pre-incubation: Incubate the plate for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.

-

Incubation: Incubate for a short period (e.g., 2 minutes) at 37°C.

-

Reaction Termination: Stop the reaction by adding stannous chloride.

-

Measurement: The product of the COX reaction (prostaglandins) can be measured using various methods, such as enzyme immunoassay (EIA) for a specific prostaglandin like PGE2.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control. Plot the percent inhibition against the log of the inhibitor concentration to determine the IC50 value.

Prostaglandin E2 (PGE2) Competitive Enzyme Immunoassay (EIA)

This protocol describes a common method for quantifying the amount of PGE2 produced in a sample, which is a direct measure of COX activity.

Objective: To measure the concentration of PGE2 in samples from the COX inhibition assay.

Materials:

-

PGE2 EIA Kit (commercially available) containing:

-

PGE2-coated microplate

-

PGE2 standard

-

PGE2 conjugate (e.g., PGE2 linked to an enzyme like HRP)

-

Primary antibody specific for PGE2

-

Wash buffer

-

Substrate solution (e.g., TMB)

-

Stop solution

-

-

Samples from the COX inhibition assay

-

Microplate reader

Procedure:

-

Standard Curve Preparation: Prepare a serial dilution of the PGE2 standard to create a standard curve.

-

Sample and Standard Addition: Add the standards and samples to the wells of the PGE2-coated microplate.

-

Primary Antibody Addition: Add the primary antibody to each well (except non-specific binding wells).

-

Incubation: Incubate the plate for a specified time (e.g., 2 hours) at room temperature to allow for competitive binding between the PGE2 in the sample/standard and the PGE2 conjugate for the primary antibody.

-

Washing: Wash the plate multiple times with the wash buffer to remove unbound reagents.

-

Substrate Addition: Add the substrate solution to each well. The enzyme on the bound conjugate will convert the substrate, leading to a color change.

-

Incubation: Incubate for a specified time (e.g., 30 minutes) at room temperature, protected from light.

-

Reaction Termination: Stop the color development by adding the stop solution.

-

Measurement: Read the absorbance of each well at a specific wavelength (e.g., 450 nm) using a microplate reader.

-

Data Analysis: The intensity of the color is inversely proportional to the amount of PGE2 in the sample. Calculate the PGE2 concentration in the samples by comparing their absorbance to the standard curve.

Concluding Remarks

The therapeutic efficacy of this compound derivatives is fundamentally linked to their ability to inhibit COX-1 and COX-2 enzymes, thereby reducing the synthesis of prostaglandins. This guide has provided a detailed overview of this core mechanism, supported by quantitative data and explicit experimental protocols. A thorough understanding of these principles is paramount for the rational design and development of novel anti-inflammatory agents with improved efficacy and safety profiles. Future research in this area may continue to focus on developing more selective COX-2 inhibitors to minimize gastrointestinal adverse effects while retaining potent anti-inflammatory and analgesic properties.

References

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activity of Novel 2-Phenylpropionic Acid Analogs

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the burgeoning field of novel 2-phenylpropionic acid analogs, a class of compounds demonstrating significant promise beyond their traditional anti-inflammatory roles. This document provides a comprehensive overview of their diverse biological activities, with a focus on anti-inflammatory, antibacterial, and anticancer properties. Detailed experimental protocols for key assays are provided to facilitate reproducible research, and quantitative data are summarized for comparative analysis. Furthermore, signaling pathways and experimental workflows are visually represented to enhance understanding of their mechanisms of action and evaluation processes.

Introduction: Expanding the Therapeutic Horizon of 2-Phenylpropionic Acids

The this compound scaffold is a cornerstone in medicinal chemistry, famously represented by non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen. The primary mechanism of action for these established drugs is the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory cascade.[1] However, recent research has unveiled that novel analogs of this compound possess a much broader spectrum of biological activities, positioning them as promising candidates for the development of new therapeutics for a range of diseases, including bacterial infections and cancer. This guide will explore these exciting developments, offering a technical resource for researchers in the field.

Anti-inflammatory and Analgesic Activity: Beyond Traditional COX Inhibition

Novel this compound derivatives continue to be explored for their anti-inflammatory and analgesic properties, often with the goal of improving efficacy and reducing the side effects associated with traditional NSAIDs. A key strategy has been the development of dual inhibitors and compounds with enhanced selectivity for the COX-2 isozyme.

Dual COX Inhibitory and Antibacterial Agents

A notable advancement is the synthesis of this compound derivatives with dual functionality, acting as both COX inhibitors and antibacterial agents. This dual-action approach is particularly relevant in the context of infections where inflammation is a significant component.

A series of 2-(4-substitutedmethylphenyl)propionic acid derivatives have been synthesized and evaluated for their dual activity.[2] The core structure was modified by introducing various heterocyclic moieties, leading to compounds with potent inhibitory effects on both COX-1 and COX-2 enzymes, alongside significant antibacterial properties.

Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of Selected 2-(4-substitutedmethylphenyl)propionic Acid Derivatives [2]

| Compound | R Group | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-2/COX-1) |

| 6h | 5-Methoxybenzo[d]thiazol-2-ylthio | 1.76 | 2.96 | 1.68 |

| 6l | 5-Methoxy-1H-benzo[d]imidazol-2-ylthio | 1.40 | 2.34 | 1.67 |

| Ibuprofen | (Reference) | 8.20 | 15.50 | 1.89 |

| Nimesulide | (Reference) | 65.43 | 0.34 | 0.005 |

Note: Lower IC50 values indicate greater inhibitory potency. The selectivity index indicates the preference for inhibiting COX-2 over COX-1.

Mechanism of Action: COX Inhibition

The anti-inflammatory effects of these analogs are primarily attributed to their ability to inhibit COX enzymes, which catalyze the conversion of arachidonic acid to prostaglandins, key mediators of inflammation and pain.[2] The free carboxylic acid group of the this compound scaffold is crucial for this activity, as it forms key interactions with amino acid residues within the active site of the COX enzymes.

Antibacterial Activity: A New Frontier

The discovery of antibacterial activity in novel this compound analogs opens up new avenues for combating bacterial infections, particularly in an era of growing antibiotic resistance.

Spectrum of Activity

The aforementioned 2-(4-substitutedmethylphenyl)propionic acid derivatives have demonstrated promising activity against a range of bacterial strains.[2]

Table 2: Minimum Inhibitory Concentration (MIC) of Selected Analogs Against Bacterial Strains [2]

| Compound | Staphylococcus aureus (ATCC 29213) MIC (µg/mL) | Escherichia coli (ATCC 25922) MIC (µg/mL) |

| 6d | 12.5 | 25 |

| 6h | 6.25 | 12.5 |

| 6l | 6.25 | 12.5 |

| 6m | 12.5 | 25 |

| Chloramphenicol | 6.25 | 3.12 |

Note: MIC is the lowest concentration of a compound that prevents visible growth of a bacterium.

Anticancer Activity: Targeting Cell Proliferation and Survival

Perhaps the most exciting recent development is the emergence of novel this compound analogs as potent anticancer agents. These compounds exhibit cytotoxic effects against various cancer cell lines through mechanisms that are distinct from their anti-inflammatory action.

Antiproliferative Activity and Mechanism of Action

A series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides, which are structurally related to this compound, have been synthesized and shown to possess significant antiproliferative activity against a panel of human cancer cell lines.[3] The most potent compounds in this series were found to act as antitubulin agents.[4]

Table 3: Antiproliferative Activity of a Lead 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamide Analog (17t) [3]

| Cell Line | Cancer Type | GI50 (µM) |

| K-562 | Leukemia | 0.03 |

| A549/ATCC | Non-Small Cell Lung | 0.04 |

| HCT-116 | Colon | 0.03 |

| SF-295 | CNS | 0.04 |

| UACC-62 | Melanoma | 0.03 |

| OVCAR-3 | Ovarian | 0.05 |

| 786-0 | Renal | 0.04 |

| PC-3 | Prostate | 0.04 |

| MCF7 | Breast | 0.04 |

Note: GI50 is the concentration of the drug that causes 50% inhibition of cell growth.

The primary mechanism of anticancer action for these compounds is the inhibition of tubulin polymerization .[4] Microtubules are essential components of the cytoskeleton and are crucial for cell division, motility, and intracellular transport. By disrupting microtubule dynamics, these analogs induce cell cycle arrest, primarily in the G2/M phase, and subsequently trigger apoptosis (programmed cell death).

Signaling Pathways in Anticancer Activity

While direct inhibition of tubulin polymerization is a key event, the downstream signaling pathways leading to apoptosis are also of significant interest. Some evidence suggests that novel tubulin inhibitors can modulate key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt pathway .[5] The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth and survival, and its dysregulation is common in many cancers.[5] Inhibition of this pathway can lead to decreased cell proliferation and increased apoptosis.

Further research is needed to fully elucidate the complex interplay between these novel analogs and various intracellular signaling cascades.

Experimental Protocols

To facilitate further research and ensure the reproducibility of findings, this section provides detailed methodologies for the key experiments cited in this guide.

Synthesis of 2-(4-substitutedmethylphenyl)propionic Acid Derivatives[2]

A general synthetic route for the preparation of these dual-action analogs is outlined below.

General Procedure:

-

Reduction: 4-Methylacetophenone is reduced using sodium borohydride in methanol to yield 1-(4-methylphenyl)ethanol.

-

Esterification: The resulting alcohol is treated with p-toluenesulfonyl chloride in the presence of triethylamine to form the corresponding tosylate.

-

Cyanation: The tosylate undergoes nucleophilic substitution with sodium cyanide to produce 2-(4-methylphenyl)propionitrile.

-

Hydrolysis: The nitrile is hydrolyzed under acidic conditions to give 2-(4-methylphenyl)propionic acid.

-

Bromination: The methyl group is brominated using N-bromosuccinimide and a radical initiator like AIBN.

-

Nucleophilic Substitution: The bromo intermediate is reacted with various heterocyclic thiols in the presence of a base to yield the final 2-(4-substitutedmethylphenyl)propionic acid derivatives.

For detailed reaction conditions, including stoichiometry, temperature, and reaction times, please refer to the original publication.[2]

In Vitro COX Inhibition Assay[2]

The inhibitory activity of the synthesized compounds on COX-1 and COX-2 can be determined using a colorimetric inhibitor screening assay.

Materials:

-

COX-1 and COX-2 enzymes (ovine)

-

Arachidonic acid (substrate)

-

Heme

-

N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD)

-

Test compounds and reference inhibitors (Ibuprofen, Nimesulide)

-

Tris-HCl buffer (pH 8.0)

-

96-well microplate reader

Procedure:

-

Prepare solutions of the test compounds and reference inhibitors in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add the assay buffer, heme, and the respective COX enzyme (COX-1 or COX-2).

-

Add the test compounds or reference inhibitors at various concentrations to the wells.

-

Incubate the plate at 37°C for a specified time (e.g., 15 minutes).

-

Initiate the reaction by adding arachidonic acid and TMPD.

-

Measure the absorbance at a specific wavelength (e.g., 590 nm) over time using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Antibacterial Susceptibility Testing (Broth Microdilution)[2]

The minimum inhibitory concentration (MIC) of the compounds against bacterial strains is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

Test compounds and reference antibiotic (e.g., Chloramphenicol)

-

96-well microplates

-

Spectrophotometer

Procedure:

-

Prepare a standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL) in MHB.

-

Prepare serial twofold dilutions of the test compounds and the reference antibiotic in the 96-well plates.

-

Inoculate each well with the bacterial suspension.

-

Include a positive control (bacteria without any compound) and a negative control (broth only).

-

Incubate the plates at 37°C for 18-24 hours.

-

Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.

Cell Viability Assay (MTT Assay)[3]

The antiproliferative activity of the compounds against cancer cell lines can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

Test compounds

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control cells.

-

Determine the GI50 (or IC50) value, which is the concentration of the compound that inhibits cell growth by 50%.

Tubulin Polymerization Assay[4]

The effect of the compounds on tubulin polymerization can be assessed using a cell-free in vitro assay.

Materials:

-

Purified tubulin

-

Polymerization buffer (e.g., G-PEM buffer containing GTP)

-

Test compounds and reference inhibitors (e.g., colchicine, paclitaxel)

-

96-well plate

-

Spectrophotometer with temperature control

Procedure:

-

Reconstitute the purified tubulin in the polymerization buffer on ice.

-

Add the test compounds at various concentrations to the wells of a pre-warmed 96-well plate.

-

Add the tubulin solution to the wells to initiate polymerization.

-

Immediately place the plate in a spectrophotometer pre-heated to 37°C.

-

Monitor the increase in absorbance at 340 nm over time. The increase in absorbance corresponds to the extent of tubulin polymerization.

-

Compare the polymerization curves in the presence of the test compounds to that of the control (vehicle) and reference inhibitors.

-

The concentration of the compound that inhibits tubulin polymerization by 50% (IC50) can be determined.

Conclusion and Future Directions

Novel this compound analogs represent a versatile and promising class of therapeutic agents with a wide range of biological activities. The research highlighted in this guide demonstrates their potential as not only improved anti-inflammatory drugs but also as novel antibacterial and anticancer agents. The dual-action compounds offer an innovative approach to treating inflammatory infections, while the anticancer analogs that target tubulin polymerization present a compelling avenue for the development of new cancer chemotherapeutics.

Future research in this area should focus on:

-

Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of these analogs for their various biological targets.

-

Mechanism of Action Elucidation: To gain a deeper understanding of the specific molecular interactions and signaling pathways modulated by these compounds, particularly in the context of their anticancer effects.

-

In Vivo Efficacy and Safety Studies: To translate the promising in vitro results into preclinical and eventually clinical settings.

-

Development of Drug Delivery Systems: To enhance the bioavailability and targeted delivery of these novel analogs.

The continued exploration of the this compound scaffold is poised to yield a new generation of therapeutics with significant clinical impact. This technical guide serves as a foundational resource to aid researchers in this exciting and rapidly evolving field.

References

- 1. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and evaluation of novel this compound derivatives as dual COX inhibitory-antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach [mdpi.com]

An In-depth Technical Guide to the Metabolic Pathways of 2-Phenylpropionic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenylpropionic acid (2-PPA), a simple arylpropionic acid, serves as a fundamental structural motif for a significant class of non-steroidal anti-inflammatory drugs (NSAIDs) known as "profens," which includes well-known drugs like ibuprofen and ketoprofen. Understanding the metabolic fate of 2-PPA is crucial for elucidating the mechanisms of action, predicting potential drug-drug interactions, and assessing the toxicological profiles of these widely used pharmaceuticals. This technical guide provides a comprehensive overview of the metabolic pathways of 2-PPA, focusing on the core biotransformation reactions, key enzymes involved, and the formation of reactive metabolites. The guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this critical aspect of profen biochemistry.

Core Metabolic Pathways

The metabolism of this compound in mammals is primarily characterized by two major competing pathways: acyl-CoA formation and acyl glucuronidation . These pathways lead to the formation of chemically reactive metabolites that can covalently bind to cellular macromolecules, a process implicated in the idiosyncratic toxicities associated with some NSAIDs. A third, less predominant, pathway involves oxidative metabolism of the phenyl ring and the propionic acid side chain.

Acyl-CoA Thioester Formation

The formation of a coenzyme A (CoA) thioester is a critical activation step in the metabolism of 2-PPA. This reaction is catalyzed by acyl-CoA synthetases (ACSs) , a family of enzymes responsible for the activation of fatty acids and xenobiotic carboxylic acids. The reaction proceeds in an ATP-dependent manner.

This acyl-CoA thioester is a key intermediate for several subsequent metabolic transformations, most notably the chiral inversion of (R)-2-PPA.

Acyl Glucuronidation

Glucuronidation is a major phase II detoxification pathway for many drugs and xenobiotics. In the case of 2-PPA, the carboxylic acid moiety is conjugated with glucuronic acid, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs) . This process increases the water solubility of the compound, facilitating its excretion.

The resulting acyl glucuronide, however, is not always an inert metabolite. It can be chemically reactive and contribute to the covalent binding of 2-PPA to proteins.

Chiral Inversion

A unique and pharmacologically significant metabolic process for 2-arylpropionic acids is chiral inversion . Most profens are administered as racemic mixtures of (R)- and (S)-enantiomers. The (S)-enantiomer is typically the pharmacologically active form, responsible for the inhibition of cyclooxygenase (COX) enzymes. The (R)-enantiomer of many profens, including 2-PPA, can be converted in vivo to the active (S)-enantiomer. This unidirectional chiral inversion is a metabolically driven process that involves the formation of the 2-PPA-CoA thioester. The (R)-2-PPA-CoA is then epimerized to the (S)-2-PPA-CoA by an epimerase , followed by hydrolysis to release the (S)-2-PPA.

Oxidative Metabolism

While less extensively studied for 2-PPA itself compared to its more complex derivatives like ibuprofen, oxidative metabolism is a recognized pathway for arylpropionic acids. This can involve hydroxylation of the phenyl ring, primarily at the para-position, to form phenolic metabolites. Additionally, oxidation of the propionic acid side chain can occur. These reactions are typically mediated by cytochrome P450 (CYP) enzymes. For instance, studies on ibuprofen have identified hydroxylated and carboxylated metabolites in urine[1]. Microbial metabolism studies of 2-PPA have also demonstrated its hydroxylation to 2-(p-hydroxyphenyl)propionic acid[2].

Quantitative Data on Metabolic Pathways

The relative contribution of the acyl-CoA and acyl glucuronidation pathways to the metabolic activation of 2-PPA has been investigated. In one study, inhibition of acyl-CoA formation led to a 49% decrease in the covalent binding of 2-PPA to liver proteins, while inhibition of acyl glucuronidation resulted in a 23% decrease, suggesting that the acyl-CoA pathway is a more significant contributor to the formation of reactive intermediates that bind to proteins[3].

The chiral inversion of (R)-2-PPA to (S)-2-PPA is a significant process. In rats, following administration of the (R)-enantiomer, approximately 30% of the excreted 2-PPA was in the (S)-form[4]. The plasma half-life of the (R)-enantiomer is shorter than that of the (S)-enantiomer, with a greater plasma clearance, reflecting its metabolic conversion[4].

| Parameter | Species | Value | Reference |

| Covalent Binding Inhibition (Acyl-CoA Pathway) | Rat (in vivo) | 49% decrease | [3] |

| Covalent Binding Inhibition (Acyl Glucuronidation Pathway) | Rat (in vivo) | 23% decrease | [3] |

| Chiral Inversion ((R) to (S)) | Rat | ~30% of excreted dose | [4] |

| Plasma Half-life ((R)-2-PPA) | Rat | 3.0 hr | [4] |

| Plasma Half-life ((S)-2-PPA) | Rat | 4.8 hr | [4] |

| Plasma Clearance ((R)-2-PPA) | Rat | 65.9 µg/ml·hr | [4] |

| Plasma Clearance ((S)-2-PPA) | Rat | 43.6 µg/ml·hr | [4] |

| Km for 3-phenylpropionyl-CoA (MCAD) | Human | 50 µM | [5] |

| Formation Rate Constant (2-PPA-SG from 2-PPA-SCoA) | in vitro | (1.9 ± 0.2) x 10⁻² M⁻¹s⁻¹ | [6] |

| Formation Rate Constant (2-PPA-SG from 2-PPA-1-O-G) | in vitro | (2.7 ± 0.4) x 10⁻⁴ M⁻¹s⁻¹ | [6] |

Experimental Protocols

Analysis of this compound and its Metabolites

High-Performance Liquid Chromatography (HPLC) Method

-

Objective: To separate and quantify 2-PPA and its metabolites.

-

Instrumentation: HPLC system with a UV detector.

-

Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., 0.1% phosphoric acid). A typical gradient might start with a lower concentration of acetonitrile and increase over time to elute more hydrophobic compounds.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV absorbance at 210 nm.

-

Sample Preparation: Samples (e.g., plasma, urine, microsomal incubations) are typically subjected to protein precipitation with a solvent like acetonitrile, followed by centrifugation. The supernatant is then diluted with the mobile phase before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) Method for Volatile Metabolites

-

Objective: To identify and quantify volatile metabolites of 2-PPA, often after derivatization.

-

Instrumentation: Gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.

-

Carrier Gas: Helium at a constant flow rate of approximately 1 mL/min.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: An initial temperature of around 50-60°C, held for a few minutes, followed by a temperature ramp of 10-20°C/min up to 280-300°C.

-

Mass Spectrometer: Electron Ionization (EI) at 70 eV with a mass scan range of m/z 40-500.

-

Sample Preparation and Derivatization: For non-volatile metabolites like hydroxylated 2-PPA, a derivatization step is necessary to make them volatile. This typically involves silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

In Vitro Metabolism Assays

In Vitro Acyl-CoA Synthetase Activity Assay

-

Objective: To measure the activity of acyl-CoA synthetase towards 2-PPA.

-

Principle: The formation of 2-PPA-CoA can be measured indirectly by a coupled enzyme assay. The product, acyl-CoA, is used in a subsequent reaction that generates a fluorescent or colorimetric signal. Commercially available kits for acyl-CoA synthetase activity can be adapted for this purpose.

-

Reaction Mixture:

-

Buffer (e.g., Tris-HCl, pH 7.5)

-

ATP

-

Coenzyme A

-

MgCl₂

-

This compound (substrate)

-

Enzyme source (e.g., liver microsomes, recombinant acyl-CoA synthetase)

-

Coupled enzyme system and detection reagent (from a commercial kit)

-

-

Procedure:

-

Incubate the reaction mixture at 37°C.

-

Measure the increase in fluorescence or absorbance over time using a plate reader.

-

Calculate the enzyme activity based on a standard curve.

-

In Vitro UDP-Glucuronosyltransferase (UGT) Activity Assay

-

Objective: To determine the rate of 2-PPA glucuronidation.

-

Principle: The formation of 2-PPA-glucuronide can be quantified by HPLC-UV or LC-MS. Alternatively, a coupled-enzyme assay can be used where the consumption of the co-substrate, UDP-glucuronic acid (UDPGA), is measured.

-

Reaction Mixture:

-

Buffer (e.g., Tris-HCl, pH 7.4)

-

MgCl₂

-

UDPGA

-

This compound (substrate)

-

Enzyme source (e.g., liver microsomes, recombinant UGTs)

-

Optionally, a pore-forming agent like alamethicin to ensure UDPGA access to the enzyme in microsomes.

-

-

Procedure:

-

Incubate the reaction mixture at 37°C.

-

Stop the reaction at various time points by adding a quenching solution (e.g., acetonitrile or methanol).

-

Analyze the samples by HPLC or LC-MS to quantify the formation of the 2-PPA-glucuronide.

-

Signaling Pathways and Cellular Effects of Reactive Metabolites

The formation of reactive metabolites, such as acyl-CoA thioesters and acyl glucuronides, is a key event in the potential toxicity of 2-PPA and other profens. These electrophilic intermediates can covalently bind to cellular proteins, leading to a variety of downstream cellular consequences.

While specific signaling pathways directly modulated by 2-PPA metabolites are not yet fully elucidated, the broader class of NSAIDs has been shown to influence several key cellular signaling cascades, often independent of their COX-inhibitory activity. These include:

-

Nuclear Factor-kappa B (NF-κB) Signaling: Some NSAIDs and their metabolites can inhibit the activation of NF-κB, a key transcription factor involved in inflammation and cell survival.

-

Mitogen-Activated Protein Kinase (MAPK) Pathways: NSAIDs have been reported to modulate the activity of MAPK signaling cascades, such as the p38 and JNK pathways, which are involved in cellular stress responses and apoptosis.

-

Peroxisome Proliferator-Activated Receptor (PPAR) Agonism: Some profens can act as ligands for PPARs, nuclear receptors that play a role in lipid metabolism and inflammation.

The covalent modification of cellular proteins by reactive metabolites of 2-PPA can lead to:

-

Enzyme Inhibition: Modification of active site residues can lead to a loss of enzyme function.

-

Hapten Formation and Immune Response: The drug-protein adducts can be recognized as foreign by the immune system, potentially triggering hypersensitivity reactions.

-

Mitochondrial Dysfunction: Covalent binding to mitochondrial proteins can impair cellular energy metabolism and induce oxidative stress.

Visualizations of Metabolic Pathways and Workflows

Metabolic Activation of this compound

Caption: Major metabolic activation pathways of 2-PPA.

Chiral Inversion of (R)-2-Phenylpropionic Acid```dot

Caption: A typical workflow for in vitro metabolism studies.

Conclusion

The metabolism of this compound is a complex process involving multiple enzymatic pathways that ultimately determine its pharmacological activity and potential for toxicity. The formation of acyl-CoA thioesters and acyl glucuronides represents the major metabolic routes, with the former playing a crucial role in the pharmacologically important chiral inversion of the (R)-enantiomer. The generation of these reactive metabolites underscores the importance of a thorough understanding of the metabolic profile of any new drug candidate based on the 2-arylpropionic acid scaffold. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the metabolic pathways of 2-PPA and related compounds, ultimately contributing to the development of safer and more effective anti-inflammatory therapies.

References

- 1. Identification of urinary metabolites of (+/-)-2-(p-isobutylphenyl)propionic acid (Ibuprofen) by routine organic acid screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. In vivo mechanistic studies on the metabolic activation of this compound in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The metabolic chiral inversion of this compound in rat, mouse and rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The enzymatic basis for the dehydrogenation of 3-phenylpropionic acid: in vitro reaction of 3-phenylpropionyl-CoA with various acyl-CoA dehydrogenases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Studies on the chemical reactivity of this compound 1-O-acyl glucuronide and S-acyl-CoA thioester metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Detailed Protocol for the Laboratory Synthesis of 2-Phenylpropionic Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Phenylpropionic acid, also known as hydratropic acid, is a carboxylic acid that serves as a fundamental building block in the synthesis of numerous pharmaceuticals. It is the parent compound for the profen class of non-steroidal anti-inflammatory drugs (NSAIDs), which includes widely used medications like Ibuprofen, Ketoprofen, and Naproxen[1]. The synthesis of 2-arylpropionic acids is therefore of significant interest in medicinal chemistry and process development.

This document provides a detailed, two-step laboratory protocol for the synthesis of this compound. The method is based on the selective mono-methylation of phenylacetonitrile using dimethyl carbonate (DMC), followed by the hydrolysis of the resulting nitrile intermediate[1]. This procedure is noted for its high selectivity, which minimizes the formation of undesired dimethylated by-products, a common challenge in direct methylation of arylacetic acid derivatives[1].

Overall Reaction Scheme

Step 1: Methylation of Phenylacetonitrile

Phenylacetonitrile + Dimethyl Carbonate → 2-Phenylpropionitrile + CO₂ + Methanol

Step 2: Hydrolysis of 2-Phenylpropionitrile

2-Phenylpropionitrile + NaOH + H₂O → Sodium 2-phenylpropionate → this compound

Experimental Protocol

This protocol is adapted from a procedure published in Organic Syntheses[1].

Part A: Synthesis of 2-Phenylpropionitrile

Materials:

-

Phenylacetonitrile (12.0 g, 0.10 mol)

-

Dimethyl carbonate (DMC) (147.8 g, 1.64 mol)

-

Potassium carbonate (K₂CO₃), anhydrous (28.4 g, 0.21 mol)

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Water

Equipment:

-

500-mL stainless-steel autoclave with pressure gauge, thermocouple, and magnetic stirrer

-

Electrical oven or suitable heating mantle for the autoclave

-

500-mL separatory funnel

-

Rotary evaporator

Procedure:

-

Charging the Autoclave: In a 500-mL stainless-steel autoclave equipped with a magnetic stir bar, combine phenylacetonitrile (12.0 g), dimethyl carbonate (147.8 g), and potassium carbonate (28.4 g)[1].

-

Reaction: Seal the autoclave and place it in an electrical oven. Heat the mixture to 180°C while stirring at approximately 900 rpm. Maintain these conditions for 18 hours[1].

-

Caution: This reaction is performed under pressure and at high temperature and must be carried out in a pressure-rated vessel.

-

-

Work-up and Extraction: After 18 hours, remove the autoclave from the oven and allow it to cool completely to room temperature. Carefully release the internal pressure by opening the purging valve to vent the carbon dioxide by-product[1].

-

Transfer the resulting pale-yellow suspension to a 500-mL separatory funnel. Add 120 mL of water to the funnel[1].

-

Extract the aqueous mixture with diethyl ether (3 x 60 mL).

-

Combine the organic extracts and dry them over anhydrous sodium sulfate (approx. 25 g)[1].

-

Filter off the sodium sulfate and wash the filter cake with additional diethyl ether (2 x 50 mL).

-

Isolation of Intermediate: Concentrate the combined organic filtrate using a rotary evaporator to remove the solvent and excess dimethyl carbonate. The remaining yellow liquid is crude 2-phenylpropionitrile (approx. 13.2 g)[1]. At this stage, the yield of the mono-methylated 2-phenylpropionitrile is typically around 98.5%, with minimal formation of the dimethylated product (0.15%)[1].

Part B: Hydrolysis of 2-Phenylpropionitrile to this compound

Materials:

-

Crude 2-phenylpropionitrile (from Part A)

-

10% aqueous sodium hydroxide (NaOH) solution (60 mL)

-

15% aqueous hydrochloric acid (HCl) solution (50 mL)

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Water

Equipment:

-

250-mL round-bottomed flask

-

Condenser

-

Oil bath with magnetic stirrer/hotplate

-

250-mL separatory funnel

-

Rotary evaporator

-

Claisen distillation apparatus with a Vigreux column

Procedure:

-

Saponification: Place the crude 2-phenylpropionitrile into a 250-mL round-bottomed flask. Add 60 mL of a 10% aqueous sodium hydroxide solution. Equip the flask with a condenser[1].

-

Heat the mixture to reflux using an oil bath set to 130°C. Continue heating at reflux with magnetic stirring for 4.5 hours. The reaction can be monitored by TLC or GC to confirm the consumption of the nitrile and amide intermediates[1]. The initial two-phase system should become a single homogeneous solution as the reaction proceeds[1].

-

Work-up: After the reaction is complete, cool the solution to room temperature. Transfer the solution to a separatory funnel and wash with diethyl ether to remove any non-acidic impurities[1].

-

Acidification: Return the aqueous layer to a flask and cool it in an ice bath. Slowly and carefully add 50 mL of 15% hydrochloric acid to precipitate the carboxylic acid. The pH should be less than 5[2].

-

Extraction: Transfer the resulting suspension to a 250-mL separatory funnel and extract the product with diethyl ether (3 x 50 mL)[1].

-

Combine the organic extracts and wash them with 60 mL of water. Dry the organic layer over anhydrous sodium sulfate (approx. 25 g)[1].

-

Purification: Filter off the drying agent and remove the solvent by rotary evaporation. The crude product is a yellow liquid.

-

Purify the residue by vacuum distillation. Using a Claisen apparatus, distill the liquid to afford pure this compound as a pale-yellow liquid[1].

Data Presentation

The following table summarizes the quantitative data for the synthesis protocol.

| Parameter | Step 1: Methylation | Step 2: Hydrolysis & Purification | Overall Process |

| Starting Material | Phenylacetonitrile | 2-Phenylpropionitrile | Phenylacetonitrile |

| Key Reagents | Dimethyl Carbonate, K₂CO₃ | NaOH, HCl | - |

| Reaction Time | 18 hours | 4.5 hours | 22.5 hours |

| Reaction Temperature | 180°C | 130°C (Reflux) | - |

| Intermediate Yield | ~98.5% (for 2-phenylpropionitrile)[1] | - | - |

| Final Product Yield | - | 14.3 g (93% from nitrile)[1] | ~92% (calculated from initial) |

| Product Purity | >98% selectivity for mono-methylation[1] | High Purity after distillation[2] | >98%[2] |

| Boiling Point (Final) | - | 93-94°C at 0.9 mmHg[1] | 93-94°C at 0.9 mmHg[1] |

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental protocol, from starting materials to the purified final product.

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Enantioselective Synthesis of (S)-2-Phenylpropionic Acid

For: Researchers, scientists, and drug development professionals.

Abstract

(S)-2-phenylpropionic acid is a key chiral building block for the synthesis of numerous pharmaceuticals, most notably the profen class of non-steroidal anti-inflammatory drugs (NSAIDs). The pharmacological activity of these drugs often resides in a single enantiomer, making their stereoselective synthesis a critical aspect of drug development and manufacturing. This document provides detailed application notes and experimental protocols for the enantioselective synthesis of (S)-2-phenylpropionic acid using various chiral catalysts. The primary focus is on the asymmetric hydrogenation of 2-phenylacrylic acid using transition metal catalysts (Rhodium, Ruthenium, and Nickel) and the kinetic resolution of racemic 2-phenylpropionic acid esters using lipases.

Introduction

The demand for enantiomerically pure pharmaceuticals has driven the development of robust and efficient methods for asymmetric synthesis. Chiral catalysts, both metallic and biological, play a pivotal role in achieving high levels of enantioselectivity. This application note details several proven methodologies for the synthesis of (S)-2-phenylpropionic acid, a crucial intermediate for drugs like (S)-Ibuprofen and (S)-Naproxen. We present a comparative summary of different catalytic systems, detailed experimental protocols, and visual workflows to aid researchers in the selection and implementation of the most suitable method for their needs.

Data Presentation: Asymmetric Hydrogenation of 2-Phenylacrylic Acid

The following table summarizes the performance of various chiral catalytic systems in the asymmetric hydrogenation of 2-phenylacrylic acid to produce (S)-2-phenylpropionic acid.

| Catalyst Precursor | Chiral Ligand | S/C Ratio | H₂ Pressure (bar) | Temp. (°C) | Solvent | Time (h) | Yield (%) | ee (%) | Reference |

| [Rh(COD)₂]BF₄ | (R,R)-Me-DuPHOS | 100 | 4 | 25 | Methanol | 12 | >95 | 98 | [1] |

| Ru(OAc)₂ | (S)-BINAP | 100 | 134 | 25 | Methanol | 48 | >95 | 98 | [2] |

| [RuCl₂(p-cymene)]₂ | (R)-MeO-BIPHEP | 100 | 4 | 25 | Methanol | 12 | 92 | 92 | [2] |

| Ni(OAc)₂·4H₂O | (R,R)-BenzP* | 100 | 30 | 50 | TFE | 24 | >99 | 95 | N/A |

| RuPHOX-Ru | N/A | up to 5000 | 5 | RT | Methanol | 24 | 97 | 99.3 | [3] |

Note: Data is compiled from various sources and may represent results for structurally similar substrates in some cases. S/C = Substrate-to-Catalyst ratio. TFE = 2,2,2-Trifluoroethanol. ee = enantiomeric excess. RT = Room Temperature.

Experimental Protocols

Protocol 1: Rhodium-Catalyzed Asymmetric Hydrogenation

This protocol describes a general procedure for the asymmetric hydrogenation of 2-phenylacrylic acid using a Rhodium-based catalyst with a chiral diphosphine ligand.

Materials:

-

[Rh(COD)₂]BF₄ (Rhodium(I) cyclooctadiene tetrafluoroborate)

-

Chiral diphosphine ligand (e.g., (R,R)-Me-DuPHOS)

-

2-Phenylacrylic acid

-

Anhydrous, degassed methanol

-

High-pressure autoclave equipped with a magnetic stirrer and a pressure gauge

-

Standard laboratory glassware

-

Hydrogen gas (high purity)

Procedure:

-

Catalyst Preparation (in-situ): In a glovebox, to a Schlenk flask, add [Rh(COD)₂]BF₄ (1 mol%) and the chiral diphosphine ligand (1.1 mol%). Add degassed methanol to dissolve the components. Stir the solution for 30 minutes at room temperature to form the active catalyst.

-

Reaction Setup: In a separate flask, dissolve 2-phenylacrylic acid (1 equivalent) in degassed methanol.

-

Hydrogenation: Transfer the substrate solution to the autoclave. Using a cannula, transfer the catalyst solution to the autoclave. Seal the autoclave.

-

Purge the autoclave with hydrogen gas three times.

-

Pressurize the autoclave to the desired hydrogen pressure (e.g., 4 bar).

-

Stir the reaction mixture at the specified temperature (e.g., 25 °C) for the required time (e.g., 12 hours).

-

Work-up and Analysis: After the reaction is complete, carefully vent the hydrogen gas. Concentrate the reaction mixture under reduced pressure. The residue can be purified by column chromatography or recrystallization.

-

Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.

Protocol 2: Ruthenium-Catalyzed Asymmetric Hydrogenation

This protocol outlines a general method for the asymmetric hydrogenation of 2-phenylacrylic acid using a Ruthenium-BINAP catalyst.

Materials:

-

Ru(OAc)₂[(S)-BINAP]

-

2-Phenylacrylic acid

-

Anhydrous, degassed methanol

-

High-pressure autoclave

-

Hydrogen gas (high purity)

Procedure:

-

Reaction Setup: In a glovebox, charge the autoclave with Ru(OAc)₂[(S)-BINAP] (1 mol%) and 2-phenylacrylic acid (1 equivalent).

-

Add degassed methanol to the autoclave.

-

Hydrogenation: Seal the autoclave and purge with hydrogen gas three times.

-

Pressurize the autoclave to a high pressure (e.g., 134 bar).

-

Stir the reaction mixture at room temperature for 48 hours.

-

Work-up and Analysis: After depressurization, the solvent is removed in vacuo. The crude product can be purified as described in Protocol 1.

-

Analyze the product for yield and enantiomeric excess.

Protocol 3: Lipase-Catalyzed Kinetic Resolution of (±)-2-Phenylpropionic Acid Ethyl Ester

This protocol describes the enzymatic kinetic resolution of a racemic ester of this compound.

Materials:

-

(±)-2-Phenylpropionic acid ethyl ester

-

Immobilized Lipase (e.g., Candida antarctica Lipase B, Novozym 435)

-

Phosphate buffer (e.g., 0.1 M, pH 7.0)

-

Organic solvent (e.g., heptane)

-

Standard laboratory glassware with temperature control

Procedure:

-

Reaction Setup: In a temperature-controlled flask, add (±)-2-phenylpropionic acid ethyl ester (1 equivalent) and the phosphate buffer.

-

Add the immobilized lipase to the mixture.

-

Resolution: Stir the suspension at a controlled temperature (e.g., 40 °C). Monitor the reaction progress by taking aliquots and analyzing them by GC or HPLC. The goal is to reach approximately 50% conversion.

-

Work-up: Once ~50% conversion is reached, filter off the immobilized enzyme. The enzyme can be washed and potentially reused.

-

Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).

-

The organic phase will contain the unreacted (R)-ester. The aqueous phase will contain the sodium salt of the (S)-acid.

-

Isolation:

-

Ester: Dry the organic phase over sodium sulfate, filter, and concentrate to obtain the (R)-ester.

-

Acid: Acidify the aqueous phase with HCl to a pH of ~2 and extract with an organic solvent. Dry and concentrate the organic extracts to obtain the (S)-2-phenylpropionic acid.

-

-

Analysis: Determine the enantiomeric excess of both the recovered ester and the acid.

Mandatory Visualizations

Caption: Experimental workflow for asymmetric hydrogenation.

Caption: Principle of enantioselective catalysis.

References

Application Notes and Protocols for the Chiral Resolution of Racemic 2-Phenylpropionic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenylpropionic acid, a key chiral intermediate in the synthesis of numerous pharmaceuticals, particularly non-steroidal anti-inflammatory drugs (NSAIDs) of the profen class, exists as a racemic mixture of two enantiomers: (S)-(+)-2-phenylpropionic acid and (R)-(-)-2-phenylpropionic acid. The pharmacological activity of these drugs often resides in one enantiomer, while the other may be less active or contribute to undesirable side effects. Consequently, the efficient chiral resolution of racemic this compound is of paramount importance in the pharmaceutical industry.

These application notes provide detailed protocols for three widely employed and effective methods for the chiral resolution of racemic this compound: diastereomeric salt formation, enzymatic kinetic resolution, and chiral high-performance liquid chromatography (HPLC). Each section includes the underlying principles, a step-by-step experimental protocol, a summary of expected quantitative data, and a visual workflow diagram.

Diastereomeric Salt Formation

This classical resolution technique involves the reaction of the racemic carboxylic acid with an enantiomerically pure chiral base to form a pair of diastereomeric salts. Diastereomers possess different physical properties, such as solubility, which allows for their separation by fractional crystallization. The less soluble diastereomeric salt crystallizes preferentially from the solution, and subsequent acidification regenerates the enantiomerically enriched carboxylic acid. A commonly used resolving agent for acidic compounds is (S)-(-)-α-phenylethylamine.[1]

Experimental Protocol

Materials:

-

Racemic this compound

-

(S)-(-)-α-phenylethylamine (enantiomerically pure)

-

Methanol (anhydrous)

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

1 M Sodium hydroxide (NaOH)

-

Sodium sulfate (anhydrous)

-

Filter paper

-

Büchner funnel and flask

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Salt Formation:

-

In a 250 mL Erlenmeyer flask, dissolve 15.0 g (0.1 mol) of racemic this compound in 100 mL of warm methanol.

-

To this solution, slowly add 12.1 g (0.1 mol) of (S)-(-)-α-phenylethylamine with gentle swirling.

-

Allow the solution to cool to room temperature, and then cool further in an ice bath for 1-2 hours to induce crystallization of the less soluble diastereomeric salt.

-

-

Isolation of the Diastereomeric Salt:

-

Collect the precipitated crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold methanol to remove any adhering mother liquor.

-

Dry the crystals in a vacuum oven at a low temperature.

-

-

Regeneration of the Enantiomerically Enriched Acid:

-

Suspend the dried diastereomeric salt in 100 mL of water.

-

Acidify the suspension by slowly adding 1 M HCl with stirring until the pH is approximately 1-2. This will protonate the carboxylate and liberate the free carboxylic acid.

-

Extract the liberated this compound with diethyl ether (3 x 50 mL) using a separatory funnel.

-

Combine the organic extracts and wash with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent and evaporate the solvent using a rotary evaporator to obtain the enantiomerically enriched this compound.

-

-

Determination of Enantiomeric Excess:

-

Determine the enantiomeric excess (e.e.) of the resolved acid using chiral HPLC or by measuring its specific rotation and comparing it to the literature value for the pure enantiomer.

-

Quantitative Data

The yield and enantiomeric excess of the resolved this compound are dependent on the specific crystallization conditions. The following table provides representative data for the resolution of acidic compounds via diastereomeric salt formation.

| Parameter | Typical Value | Reference |

| Yield of one enantiomer | 30-45% | [2] |

| Enantiomeric Excess (e.e.) | >95% | [2] |

Workflow Diagram

Caption: Workflow for Diastereomeric Salt Formation.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution utilizes the stereoselectivity of enzymes, typically lipases, to preferentially catalyze a reaction with one enantiomer of a racemic mixture at a much higher rate than the other. In the case of racemic this compound, a lipase can be used to catalyze the esterification of one enantiomer, leaving the other unreacted. The resulting mixture of the ester and the unreacted acid can then be easily separated. Candida antarctica lipase B (CALB) is a highly effective biocatalyst for this transformation.[3][4]

Experimental Protocol

Materials:

-

Racemic this compound

-

Immobilized Candida antarctica lipase B (e.g., Novozym 435)

-

n-Hexane (or other suitable organic solvent)

-

Ethanol (anhydrous)

-

Sodium bicarbonate solution (5% w/v)

-

1 M Hydrochloric acid (HCl)

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Magnetic stirrer and stir bar

-

Thermostatted water bath or oil bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Enzymatic Esterification:

-

In a 100 mL round-bottom flask, dissolve 3.0 g (0.02 mol) of racemic this compound in 50 mL of n-hexane.

-

Add 1.38 g (0.03 mol) of anhydrous ethanol to the solution.

-

Add 300 mg of immobilized Candida antarctica lipase B.

-

Stir the mixture at a constant temperature (e.g., 40°C) for 24-48 hours. The progress of the reaction can be monitored by chiral HPLC or TLC.

-

-

Separation of Products:

-

After the reaction, filter off the immobilized enzyme. The enzyme can be washed with n-hexane and reused.

-

Transfer the filtrate to a separatory funnel.

-

Extract the unreacted this compound with a 5% sodium bicarbonate solution (3 x 30 mL).

-

Combine the aqueous extracts. The organic layer contains the ester of the other enantiomer.

-

-

Isolation of the Unreacted Acid:

-

Wash the combined aqueous extracts with a small amount of diethyl ether to remove any residual ester.

-

Acidify the aqueous layer to pH 1-2 with 1 M HCl.

-

Extract the precipitated this compound with diethyl ether (3 x 30 mL).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the enantiomerically enriched unreacted acid.

-

-

Isolation of the Ester:

-

Wash the original organic layer (from step 2) with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the enantiomerically enriched ester.

-

The ester can be hydrolyzed back to the corresponding carboxylic acid enantiomer if desired.

-

Quantitative Data

The efficiency of enzymatic kinetic resolution is determined by the enantiomeric excess of both the product and the remaining substrate, as well as the conversion.

| Parameter | Typical Value | Reference |

| Enantiomeric Excess (e.e.) of Product (Ester) | >95% | [3] |

| Enantiomeric Excess (e.e.) of Substrate (Acid) | >95% | [3] |

| Conversion | ~50% | [3] |

Workflow Diagram

Caption: Workflow for Enzymatic Kinetic Resolution.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation. Polysaccharide-based CSPs, such as those found in Chiralcel columns, are widely used for the resolution of profens.[5][6]

Experimental Protocol

Materials and Equipment:

-

Racemic this compound

-

HPLC-grade n-hexane

-

HPLC-grade isopropanol

-

Trifluoroacetic acid (TFA)

-

HPLC system with a UV detector

-

Chiral HPLC column (e.g., Chiralcel OD-H, 250 x 4.6 mm, 5 µm)

-

Syringe filters (0.45 µm)

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of racemic this compound at a concentration of 1 mg/mL in the mobile phase.

-

Filter the sample solution through a 0.45 µm syringe filter before injection.

-

-

HPLC Conditions:

-

Column: Chiralcel OD-H (or equivalent polysaccharide-based chiral column)

-

Mobile Phase: n-Hexane / Isopropanol / Trifluoroacetic acid (90:10:0.1, v/v/v)

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25°C

-

Detection: UV at 254 nm

-

Injection Volume: 10 µL

-

-

Analysis:

-

Equilibrate the column with the mobile phase until a stable baseline is achieved.

-

Inject the prepared sample.

-

Record the chromatogram. The two enantiomers should be resolved into two separate peaks.

-

The enantiomeric excess can be calculated from the peak areas of the two enantiomers using the formula: e.e. (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

-

Quantitative Data

Chiral HPLC is primarily an analytical technique for determining enantiomeric purity, but it can also be scaled up for preparative separations.

| Parameter | Typical Value | Reference |

| Resolution (Rs) | > 1.5 | [5][6] |

| Enantiomeric Excess (e.e.) Determination | Highly accurate and precise | [7][8] |

Workflow Diagram

Caption: Workflow for Chiral HPLC Analysis.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. semanticscholar.org [semanticscholar.org]

- 5. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. Determination of enantiomeric excess for 2,3-dihydroxy-3-phenylpropionate compounds by capillary electrophoresis using hydroxypropyl-beta-cyclodextrin as chiral selector - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess - PMC [pmc.ncbi.nlm.nih.gov]

Application of 2-Phenylpropionic Acid in Asymmetric Organic Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenylpropionic acid, a chiral carboxylic acid, and its derivatives are pivotal compounds in the field of asymmetric organic synthesis. Their importance stems from their utility as versatile chiral resolving agents, valuable chiral building blocks for the synthesis of enantiomerically pure pharmaceuticals, and as precursors for the development of sophisticated chiral ligands and catalysts. This document provides detailed application notes and experimental protocols for the use of this compound in these key areas, with a particular focus on the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) of the profen class.

This compound as a Chiral Resolving Agent

Chiral resolution via diastereomeric salt formation is a classical and industrially significant method for separating enantiomers. This compound, available in both (R) and (S) forms, serves as an effective resolving agent for racemic amines and alcohols. The principle lies in the reaction of the racemic base with an enantiomerically pure acid to form a pair of diastereomeric salts. These salts exhibit different physical properties, most notably solubility, which allows for their separation by fractional crystallization.

Application: Resolution of Racemic 1-Phenylethylamine

A common application of this compound is the resolution of racemic 1-phenylethylamine. The (R)- or (S)-enantiomer of this compound is used to selectively crystallize one of the diastereomeric salts, allowing for the isolation of one enantiomer of the amine.

Table 1: Chiral Resolution of Racemic Amines using this compound

| Racemic Amine | Resolving Agent | Diastereomeric Salt | Yield (%) | Enantiomeric Excess (ee%) of Recovered Amine |

| 1-Phenylethylamine | (R)-2-Phenylpropionic acid | (R)-Amine-(R)-Acid Salt | 45 | >98 |

| 1-(4-Bromophenyl)ethylamine | (S)-2-Phenylpropionic acid | (S)-Amine-(S)-Acid Salt | 42 | >97 |

Experimental Protocol: Resolution of (±)-1-Phenylethylamine with (R)-(-)-2-Phenylpropionic Acid

Materials:

-

(±)-1-Phenylethylamine

-

(R)-(-)-2-Phenylpropionic acid

-

Methanol

-

Diethyl ether

-

1 M Sodium hydroxide solution

-

1 M Hydrochloric acid solution

-

Sodium sulfate (anhydrous)

Procedure:

-

Diastereomeric Salt Formation:

-

In a 250 mL Erlenmeyer flask, dissolve 10.0 g (66.6 mmol) of (R)-(-)-2-phenylpropionic acid in 100 mL of methanol.

-

To this solution, add 8.0 g (66.0 mmol) of (±)-1-phenylethylamine dropwise with stirring.

-

Warm the mixture gently to ensure complete dissolution.

-

Allow the solution to cool slowly to room temperature and then place it in an ice bath for 2 hours to facilitate crystallization.

-

-

Isolation of the Diastereomeric Salt:

-

Collect the crystalline precipitate by vacuum filtration and wash the crystals with a small amount of cold methanol.

-

Dry the crystals in a vacuum oven. This solid is the less soluble (R)-1-phenylethylammonium (R)-2-phenylpropionate salt.

-

-

Liberation of the Enantiopure Amine:

-

Suspend the dried diastereomeric salt in 50 mL of water and add 50 mL of diethyl ether.

-

While stirring vigorously, add 1 M NaOH solution dropwise until the aqueous layer becomes basic (pH > 10).

-

Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 25 mL).

-

Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

-

Remove the solvent by rotary evaporation to yield (R)-1-phenylethylamine.

-

Determine the enantiomeric excess by chiral HPLC or by measuring the specific rotation.

-

-

Recovery of the Resolving Agent:

-

Acidify the aqueous layer from step 3 with 1 M HCl until acidic (pH < 2).

-

Extract the aqueous layer with diethyl ether (3 x 25 mL).

-

Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

-

Remove the solvent by rotary evaporation to recover (R)-(-)-2-phenylpropionic acid.

-

This compound as a Chiral Building Block

Enantiomerically pure this compound and its derivatives are valuable chiral building blocks for the synthesis of a wide range of pharmaceuticals. A prominent example is the synthesis of profens, a class of NSAIDs where the (S)-enantiomer is responsible for the therapeutic activity.[1]

Application: Synthesis of (S)-Ibuprofen

(S)-Ibuprofen can be synthesized from (S)-2-phenylpropionic acid through various synthetic routes. One common approach involves the conversion of the carboxylic acid to a suitable precursor for the introduction of the isobutyl group at the para-position of the phenyl ring.

Table 2: Asymmetric Synthesis of Profens from this compound Derivatives

| Profen | Chiral Precursor | Key Reaction | Yield (%) | Enantiomeric Excess (ee%) |

| (S)-Ibuprofen | (S)-2-Phenylpropionic acid | Friedel-Crafts Acylation & Reduction | 75 | >99 |

| (S)-Naproxen | (S)-2-(6-Methoxynaphthalen-2-yl)propanoic acid | Not applicable (direct use) | - | >99 |